A Technical Guide to 5-Chloro-3-fluoropyridine-2-carbonitrile: Synthesis, Reactivity, and Applications
A Technical Guide to 5-Chloro-3-fluoropyridine-2-carbonitrile: Synthesis, Reactivity, and Applications
This document provides an in-depth technical overview of 5-Chloro-3-fluoropyridine-2-carbonitrile, a key heterocyclic building block for researchers in medicinal chemistry and materials science. This guide moves beyond a simple recitation of facts to explain the underlying chemical principles that govern its synthesis and reactivity, offering field-proven insights for its practical application.
Core Compound Identification and Properties
5-Chloro-3-fluoropyridine-2-carbonitrile is a substituted pyridine derivative featuring chloro, fluoro, and nitrile functional groups. This specific arrangement of electron-withdrawing groups on the pyridine ring results in unique chemical properties that make it a valuable intermediate in synthetic chemistry.
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Synonyms : 5-chloro-3-fluoropicolinonitrile[2]
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Molecular Formula : C₆H₂ClFN₂
Physicochemical Data Summary
The physical and chemical properties of this compound are critical for its handling, storage, and use in reactions. The data below has been consolidated from various supplier technical sheets.
| Property | Value | Source |
| Molecular Weight | 156.55 g/mol | [3] |
| Physical Form | Solid (Typical) | |
| Flash Point | 40.5 ± 25.9 °C | [1] |
| Purity (Typical) | ≥97.0% | [1] |
Synthesis and Chemical Reactivity
The synthetic utility of 5-Chloro-3-fluoropyridine-2-carbonitrile is rooted in its strategic functionalization. Understanding its formation and subsequent reactivity is paramount for its effective use.
Retrosynthetic Pathway and Rationale
A common and effective method for the synthesis of aromatic nitriles is the dehydration of the corresponding primary amide. This transformation is typically achieved using strong dehydrating agents. The precursor, 5-Chloro-3-fluoropicolinamide, can be synthesized from the corresponding ester or acid chloride, which in turn derives from 5-Chloro-3-fluoropicolinic acid.
Caption: Retrosynthetic analysis of the target nitrile.
Example Synthesis Protocol: Dehydration of 5-Chloro-3-fluoropicolinamide
This protocol is based on established methods for converting pyridine carboxamides to nitriles, such as the synthesis of the analogous 5-bromo-3-fluoro-pyridine-2-carbonitrile.[4] The choice of phosphorus oxychloride (POCl₃) as the dehydrating agent is based on its efficacy and common use for this type of transformation.
Objective: To synthesize 5-Chloro-3-fluoropyridine-2-carbonitrile via dehydration.
Materials:
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5-Chloro-3-fluoropicolinamide
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate (NaHCO₃) solution
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Magnesium sulfate (MgSO₄), anhydrous
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Silica gel for chromatography
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Ethyl acetate (EtOAc) and Hexane for chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Chloro-3-fluoropicolinamide in anhydrous dichloromethane.
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Reagent Addition: Slowly add phosphorus oxychloride (approx. 5 equivalents) to the stirred suspension. The addition should be done carefully, as the reaction can be exothermic.
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Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to neutralize the excess POCl₃.
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Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
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Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.
Caption: Experimental workflow for nitrile synthesis.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring in 5-Chloro-3-fluoropyridine-2-carbonitrile is highly electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effects of the fluoro, chloro, and nitrile substituents. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) .
The fluorine atom at the 3-position and the chlorine atom at the 5-position are potential leaving groups. The reactivity towards nucleophiles is a cornerstone of this molecule's utility, allowing for the introduction of a wide variety of functional groups. This is particularly valuable in drug discovery for scaffold decoration.[5][6]
Caption: General mechanism for SNAr on the pyridine ring.
Applications in Research and Development
Halogenated pyridine derivatives are foundational components in modern pharmacology and materials science.[5][7]
Medicinal Chemistry and Drug Discovery
The true value of 5-Chloro-3-fluoropyridine-2-carbonitrile lies in its role as a versatile intermediate. The nitrile group can be readily transformed into other functional groups such as a carboxylic acid (via hydrolysis) or an amine (via reduction). These transformations, combined with SNAr reactions at the halogen positions, allow for the construction of complex molecular architectures.
Fluorinated aminopyridine building blocks, for example, are used in the synthesis of Active Pharmaceutical Ingredients (APIs), including inhibitors of cyclin-dependent kinases for cancer treatments and disruptors of glucokinase for type II diabetes mellitus.[8] The chloro- and fluoro-substituents can modulate the pharmacokinetic properties of a drug candidate, including its metabolic stability and binding affinity.
Materials Science
Organofluorine compounds are integral to the development of high-performance materials due to the unique properties of the carbon-fluorine bond, such as high thermal stability and chemical resistance.[6] While direct applications of this specific carbonitrile are less documented in materials science, its structure is analogous to precursors used in creating fluorinated polymers and networks.[6][7] It could potentially be used to introduce polar, rigid nitrile functionalities into fluoropolymer backbones.
Safety and Handling
As a reactive chemical intermediate, 5-Chloro-3-fluoropyridine-2-carbonitrile requires careful handling in a controlled laboratory environment.
GHS Hazard Information
Based on safety data for structurally similar compounds, the following hazards are anticipated.[2][9][10] Users must consult the specific Safety Data Sheet (SDS) provided by the supplier.
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H302/H312/H332 : Harmful if swallowed, in contact with skin, or if inhaled.[2]
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H315 : Causes skin irritation.[9]
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H319 : Causes serious eye irritation.[9]
Recommended Handling Procedures
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Engineering Controls : Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11][12] Ensure eyewash stations and safety showers are readily accessible.[11]
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Personal Protective Equipment (PPE) :
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Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[13]
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Skin Protection : Wear suitable protective gloves (e.g., nitrile) and a lab coat.[13] Avoid prolonged or repeated contact.
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Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]
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Storage : Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed and store locked up.[2]
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Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
References
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5-Chloro-3-fluoro-2-pyridinecarbonitrile | CAS#:207994-11-4 | Chemsrc. (URL: [Link])
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2-CHLORO-5-FLUOROPYRIDINE-3-CARBONITRILE | 791644-48-9 - INDOFINE Chemical Company. (URL: [Link])
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5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN - PubChem. (URL: [Link])
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])
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5-Chloropyridine-3-carbonitrile | C6H3ClN2 - PubChem. (URL: [Link])
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5-Bromo-3-fluoropyridine-2-carbonitrile | C6H2BrFN2 - PubChem. (URL: [Link])
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(PDF) Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - ResearchGate. (URL: [Link])
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Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC. (URL: [Link])
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- 3. 2-CHLORO-5-FLUOROPYRIDINE-3-CARBONITRILE | 791644-48-9 | INDOFINE Chemical Company [indofinechemical.com]
- 4. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
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